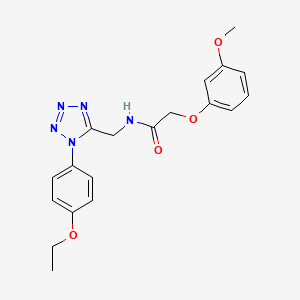

![molecular formula C18H17FN4O2S B2855982 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391898-66-1](/img/structure/B2855982.png)

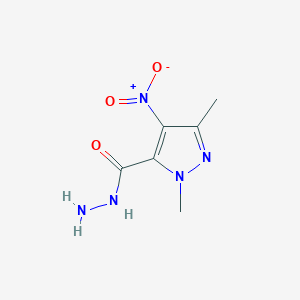

2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzene ring with a halogen atom at the 2-position . More detailed structural information may be available in the referenced sources .Applications De Recherche Scientifique

Synthesis and Structural Analysis

An efficient approach for the regioselective synthesis of heterocyclic amides involving 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide derivatives was developed through a catalyst- and solvent-free microwave-assisted Fries rearrangement. This method facilitates the synthesis of complex structures under environmentally friendly conditions and offers insight into the potential of such compounds in medicinal chemistry and material science. The structural and theoretical studies, including density functional theory (DFT) calculations and crystallographic analysis, provide a foundational understanding of the intermolecular interactions and energy frameworks of these compounds (Moreno-Fuquen et al., 2019).

Neuroimaging and Neuroreceptor Mapping

2-Fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide derivatives have been utilized as selective molecular imaging probes for serotonin 1A (5-HT1A) receptors in the brain. These probes, combined with positron emission tomography (PET), facilitate the quantification of 5-HT1A receptor densities, offering insights into neurological disorders such as Alzheimer's disease. The ability to visualize and quantify receptor sites in the living brain enhances our understanding of disease mechanisms and the impact of therapeutic interventions (Kepe et al., 2006).

Antimicrobial and Antifungal Activity

The incorporation of fluorine atoms into benzamide derivatives, including 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide, has been shown to significantly enhance their antimicrobial and antifungal properties. These compounds demonstrate high activity against fungi and Gram-positive microorganisms, with some derivatives also showing activity against Gram-negative strains. The exploration of structure-activity relationships within these compounds could lead to the development of new antimicrobial agents with broad-spectrum efficacy (Carmellino et al., 1994).

Fluorescent Probes for Bioimaging

Fluorinated benzamide derivatives, including 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide, have potential applications as fluorescent probes for bioimaging. These compounds can be designed to exhibit high sensitivity to pH changes and selectivity towards specific metal cations, making them suitable for monitoring biological processes and metal ion detection in living cells. The development of such fluorescent probes contributes to advanced imaging techniques, enhancing the study of cellular mechanisms and disease diagnostics (Tanaka et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-25-15-10-6-5-9-14(15)23-16(21-22-18(23)26-2)11-20-17(24)12-7-3-4-8-13(12)19/h3-10H,11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPNFKQTRDOLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

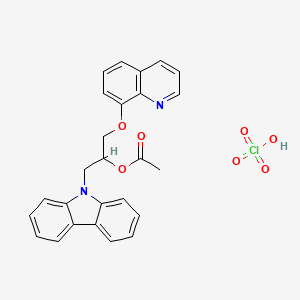

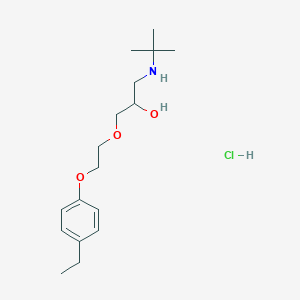

![N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2855902.png)

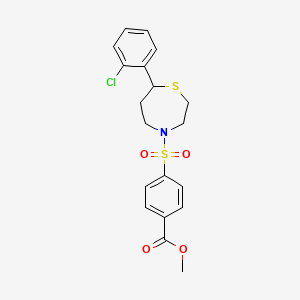

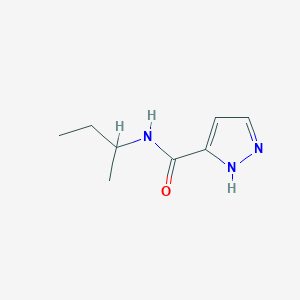

![2-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2855908.png)

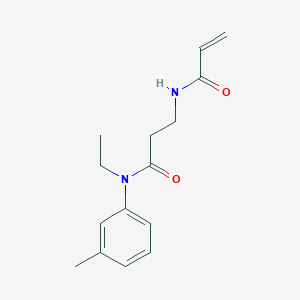

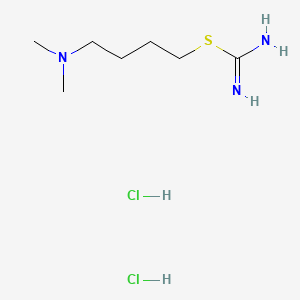

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2855915.png)

![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)